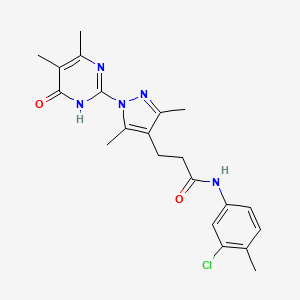

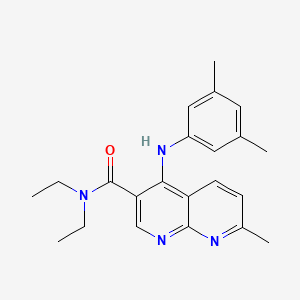

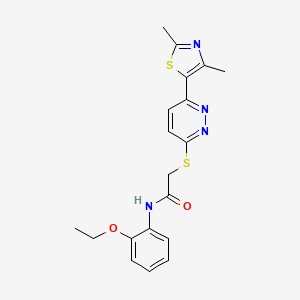

![molecular formula C18H15ClN2OS2 B2898196 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 338957-52-1](/img/structure/B2898196.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole sulfonamides . It is synthesized from 4-chlorobenzoic acid and has been studied for its antiviral activity .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole moiety, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-substituted acetamide derivatives, including those similar to the query compound, have been synthesized through various chemical reactions, focusing on obtaining compounds with potential antimicrobial, antifungal, and antitumor activities. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated their potential as antibacterial agents against both gram-negative and gram-positive bacteria. These compounds were synthesized starting from 4-chlorophenoxyacetic acid, proceeding through esterification, hydrazination, and final substitution reactions to yield the desired products. Spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the substitutions on the core moiety, highlighting the method's efficacy in creating structurally specific compounds with desired biological activities (Siddiqui et al., 2014).

Potential Applications

Antimicrobial and Antifungal Properties : The synthesized compounds exhibit significant antimicrobial and antifungal properties. For example, certain derivatives have shown potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings suggest that compounds with structural similarities to the query compound could be explored further for developing new antimicrobial agents (Baviskar et al., 2013).

Antitumor Activity : N-substituted derivatives have also been evaluated for their antitumor activity, with some compounds showing considerable activity against cancer cell lines. This underscores the potential for compounds within this chemical class to be developed into novel anticancer agents, providing a foundation for future research into their mechanism of action and efficacy in cancer treatment (Yurttaş et al., 2015).

Structural and Computational Studies : Beyond their biological applications, these compounds have been subject to structural and computational studies to understand their molecular properties better. For example, vibrational spectroscopic signatures and quantum computational approaches have been used to characterize antiviral active molecules, providing insights into their stability and interactions at the molecular level. Such studies are crucial for designing more effective and specific therapeutic agents (Jenepha Mary et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with a variety of cellular targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse .

Propiedades

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSKCTGGNCKCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

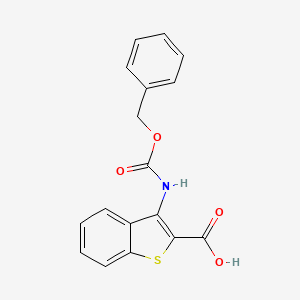

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

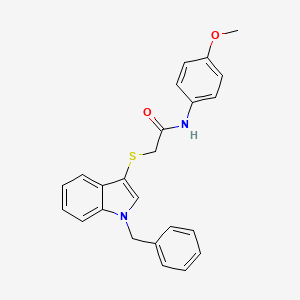

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)

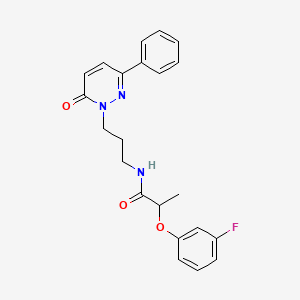

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)